Zoliflodacin

Beschreibung

Eigenschaften

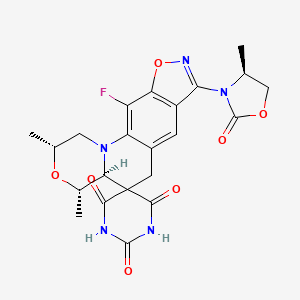

IUPAC Name |

(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWMIFNWDQEXDT-ZESJGQACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028418 |

Source

|

| Record name | Zoliflodacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620458-09-4 |

Source

|

| Record name | (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620458-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zoliflodacin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620458094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoliflodacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zoliflodacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLIFLODACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Zoliflodacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic, representing a significant advancement in the fight against antimicrobial resistance.[1] Developed as a single-dose oral therapy, it primarily targets uncomplicated gonorrhea, a sexually transmitted infection caused by Neisseria gonorrhoeae, which has developed resistance to numerous existing antibiotic classes. Zoliflodacin's novelty lies in its unique mechanism of action, which involves the inhibition of bacterial type II topoisomerases at a binding site distinct from that of fluoroquinolones, thereby circumventing existing target-mediated resistance pathways.[2][3] This guide provides a detailed technical overview of zoliflodacin's core mechanism, quantitative activity, resistance profiles, and the key experimental protocols used in its characterization.

Molecular Target and Core Mechanism

Zoliflodacin exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial survival, as they manage DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Composed of GyrA and GyrB subunits, it introduces negative supercoils into DNA, a process crucial for relieving the torsional stress that arises during DNA unwinding at the replication fork.

-

Topoisomerase IV: Composed of ParC and ParE subunits, its primary role is the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.

Mechanism of Inhibition: Zoliflodacin's mechanism is distinct from the widely used fluoroquinolone antibiotics. While both drug classes target type II topoisomerases, they bind to different subunits. Fluoroquinolones primarily interact with the GyrA and ParC subunits.[4] In contrast, zoliflodacin binds to a pocket on the GyrB and ParE subunits.[1][4] This interaction stabilizes the transient double-stranded DNA breaks created by the enzymes, forming a stable drug-enzyme-DNA cleavage complex.[1][5] By preventing the religation of this cleaved DNA, zoliflodacin leads to the accumulation of lethal double-stranded breaks, triggering a DNA damage response and ultimately resulting in rapid bacterial cell death.[6]

Crystal structures confirm that zoliflodacin binds in the same cleavage site as quinolones but interacts with highly conserved residues on GyrB, sterically blocking DNA religation without relying on the water-metal ion bridge characteristic of quinolone-GyrA interactions.[7][8][9][10] Studies in N. gonorrhoeae have established that DNA gyrase is the primary cellular target, with topoisomerase IV being a secondary, less sensitive target.[11][12][13]

Quantitative Enzymatic and Cellular Activity

Zoliflodacin demonstrates potent activity against N. gonorrhoeae both at the enzymatic and cellular level. Its preferential targeting of gyrase over topoisomerase IV is evident in enzyme inhibition assays.

Table 1: Enzyme Inhibition (IC₅₀) Data for Zoliflodacin

The half-maximal inhibitory concentration (IC₅₀) measures the drug concentration required to inhibit 50% of the enzyme's catalytic activity.

| Enzyme Target | Organism | Assay Type | IC₅₀ (µM) | Reference |

| DNA Gyrase | N. gonorrhoeae | DNA Supercoiling | ~1.5 | [14] |

| Topoisomerase IV | N. gonorrhoeae | DNA Decatenation | >200 | [11] |

Data indicate that zoliflodacin is significantly more potent against gyrase than topoisomerase IV in N. gonorrhoeae.[11][14]

Table 2: In Vitro Antibacterial Activity (MIC) of Zoliflodacin

The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents visible bacterial growth. Zoliflodacin shows potent activity against a wide range of clinical N. gonorrhoeae isolates, including multidrug-resistant strains.[3]

| Organism | Isolate Source / Type | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| N. gonorrhoeae | Global Phase 3 Trial Isolates | ≤0.008 - 0.5 | - | - | [15] |

| N. gonorrhoeae | China Clinical Isolates (2014-2018) | ≤0.002 - 0.25 | 0.06 | 0.125 | [6][16] |

| N. gonorrhoeae | WHO EGASP Isolates (2021-2024) | 0.001 - 1.0 | 0.032 | 0.064 | [17] |

| N. gonorrhoeae | Korea Clinical Isolates (2016-2018) | ≤0.015 - 0.12 | 0.03 | 0.06 | [18] |

| N. gonorrhoeae | European Isolates (2018) | ≤0.004 - 0.5 | 0.125 | 0.125 | [19] |

The consistent low MIC values underscore zoliflodacin's potent activity against contemporary gonococcal strains, irrespective of their resistance profiles to other antibiotics like ciprofloxacin.[16][19]

Mechanisms of Resistance

A key advantage of zoliflodacin is the low frequency of resistance development.[1] The primary mechanism for reduced susceptibility is through specific target-site mutations.

-

Target-Site Mutations: Resistance is associated with amino acid substitutions in the GyrB subunit of DNA gyrase.[6] Specific mutations identified through in vitro selection and observed in rare clinical isolates include D429N, D429V, K450N, and K450T.[17][20][21] The prevalence of these mutations in global genome databases is currently very low.[20][21]

-

Lack of Cross-Resistance: Because zoliflodacin's binding site on GyrB is distinct from the fluoroquinolone binding site on GyrA, there is no cross-resistance.[1] Strains with GyrA mutations that confer high-level fluoroquinolone resistance remain fully susceptible to zoliflodacin.[4][6]

-

Efflux Pumps: While not yet reported in clinical isolates, laboratory studies have shown that overexpression of efflux pumps like MtrCDE could potentially contribute to reduced susceptibility, though this effect is reversible upon inactivation of the pump.

Key Experimental Protocols

The characterization of zoliflodacin's mechanism relies on standardized biochemical and microbiological assays.

Experimental Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation: On ice, prepare a master mix containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA (substrate, ~0.5 µg per reaction).[22]

-

Compound Addition: Aliquot the reaction mixture into tubes. Add serial dilutions of zoliflodacin (dissolved in DMSO) or DMSO alone (for positive and negative controls) to the tubes.

-

Enzyme Addition: Add DNA gyrase enzyme to all tubes except the negative (DNA only) control.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.[23]

-

Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., GSTEB). An optional chloroform/isoamyl alcohol extraction can be performed to remove protein.[24]

-

Analysis: Load the aqueous phase onto a 1% agarose gel. Separate the DNA topoisomers via electrophoresis (e.g., 80-90V for 1-2 hours).

-

Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Inhibition is quantified by the reduction in the faster-migrating supercoiled DNA band compared to the relaxed DNA band.

Experimental Protocol 2: Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to resolve catenated DNA networks into individual circular DNA molecules.

-

Reaction Mixture Preparation: On ice, prepare a master mix containing reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 50 µg/mL albumin), 1 mM ATP, and kinetoplast DNA (kDNA) as the catenated substrate (~200 ng per reaction).[25][26]

-

Compound Addition: Aliquot the mixture and add serial dilutions of zoliflodacin or solvent controls.

-

Enzyme Addition: Add topoisomerase IV enzyme to the reactions.

-

Incubation: Mix and incubate at 37°C for 30 minutes.[25][27]

-

Termination & Analysis: Stop the reaction and analyze via 1% agarose gel electrophoresis as described for the gyrase assay.

-

Visualization: Visualize the gel. The substrate (kDNA) remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the amount of released minicircles.[25][28][29]

Experimental Protocol 3: Agar Dilution MIC Testing for N. gonorrhoeae

This is the gold-standard method for determining the MIC of antimicrobials against the fastidious N. gonorrhoeae.[30][31]

-

Media Preparation: Prepare GC agar base supplemented with a defined growth supplement. Autoclave and cool to 50°C.

-

Drug Plate Preparation: Prepare serial twofold dilutions of zoliflodacin in sterile water or another appropriate solvent. Add a defined volume of each drug dilution to molten agar to achieve the final desired concentrations. Pour the agar into petri dishes and allow them to solidify. A drug-free plate serves as a growth control.

-

Inoculum Preparation: Suspend colonies from an 18-24 hour pure culture on chocolate agar in a suitable broth or saline to match a 0.5 McFarland turbidity standard.[30]

-

Inoculation: Using a multipoint inoculator, spot a defined volume (e.g., 1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate, delivering approximately 10⁴ CFU per spot.

-

Incubation: Incubate the plates at 36±1°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.[30]

-

MIC Determination: The MIC is read as the lowest concentration of zoliflodacin that completely inhibits visible growth, disregarding single colonies or a faint haze.

Conclusion

Zoliflodacin's mechanism of action is a paradigm of targeted drug design, effectively circumventing established resistance pathways. By inhibiting the GyrB subunit of bacterial DNA gyrase—a novel target site engagement—it demonstrates potent bactericidal activity against N. gonorrhoeae, including strains resistant to fluoroquinolones and other standard-of-care agents. The high in vitro potency, coupled with a low propensity for resistance development, positions zoliflodacin as a critical and promising new oral therapeutic agent in the global effort to combat the urgent public health threat of drug-resistant gonorrhea.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. publish.kne-publishing.com [publish.kne-publishing.com]

- 3. Zoliflodacin: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae, Including Multi-Drug-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How Do Gepotidacin and Zoliflodacin Stabilize DNA Cleavage Complexes with Bacterial Type IIA Topoisomerases? 1. Experimental Definition of Metal Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. biorxiv.org [biorxiv.org]

- 8. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "How Do Gepotidacin and Zoliflodacin Stabilize DNA-Cleavage Complexes w" by Robert A Nicholls, Harry Morgan et al. [digitalcommons.providence.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gardp.org [gardp.org]

- 16. Susceptibility Trends of Zoliflodacin against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High susceptibility to the novel antimicrobial zoliflodacin among Neisseria gonorrhoeae isolates in eight WHO Enhanced Gonococcal Antimicrobial Surveillance Programme countries in three WHO regions, 2021-2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. annlabmed.org [annlabmed.org]

- 19. researchgate.net [researchgate.net]

- 20. sti.bmj.com [sti.bmj.com]

- 21. Using a public database of Neisseria gonorrhoeae genomes to detect mutations associated with zoliflodacin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DNA gyrase supercoiling inhibition assay [bio-protocol.org]

- 24. inspiralis.com [inspiralis.com]

- 25. inspiralis.com [inspiralis.com]

- 26. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 27. inspiralis.com [inspiralis.com]

- 28. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

- 30. Neisseria gonorrhoeae antimicrobial susceptibility testing: application of traditional agar dilution to a high-throughput 96-well microtiter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Zoliflodacin: A Technical Guide to the Discovery and Development of a First-in-Class Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoliflodacin is an investigational, first-in-class, oral antibiotic of the spiropyrimidinetrione class, developed to address the urgent public health threat of drug-resistant Neisseria gonorrhoeae. It possesses a novel mechanism of action, inhibiting bacterial type II topoisomerases at a site distinct from that of fluoroquinolones, rendering it active against multidrug-resistant strains. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of zoliflodacin. It includes detailed summaries of key experimental data, protocols for pivotal studies, and visualizations of its mechanism and development pathway to serve as a resource for the scientific community.

Discovery and Development History

The journey of zoliflodacin began with a high-throughput screening campaign at Pharmacia & Upjohn, which aimed to identify compounds with whole-cell antibacterial activity. This screen identified a progenitor compound, PNU-286607. Subsequent profiling revealed that this compound inhibited bacterial DNA synthesis by targeting DNA gyrase at a novel site, separate from the binding site of fluoroquinolone antibiotics.[1]

Research continued at AstraZeneca, where scientists discovered that replacing a nitroaromatic group in the progenitor with a fused benzisoxazole ring improved the compound's properties.[1] This scaffold, the spiropyrimidinetrione, became the foundation for further optimization. These efforts were later advanced by Entasis Therapeutics, a spin-off from AstraZeneca, which conducted extensive optimization to discover ETX0914.[1] This compound was later assigned the non-proprietary name zoliflodacin.

The significant public health need for a new gonorrhea treatment led to a crucial public-private partnership between Entasis Therapeutics and the Global Antibiotic Research & Development Partnership (GARDP), a non-profit organization.[2][3] GARDP sponsored and fully funded the pivotal Phase 3 clinical trial, a landmark collaboration to combat a World Health Organization (WHO) priority pathogen.[2][4] Development and commercialization rights are now held by Innoviva Specialty Therapeutics, which submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA).[5] The FDA accepted the NDA and granted Priority Review, with a Prescription Drug User Fee Act (PDUFA) target action date set for December 15, 2025.[6][7]

Mechanism of Action

Zoliflodacin exerts its bactericidal effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for bacterial replication, managing DNA topology by introducing transient double-stranded breaks to allow for strand passage. Zoliflodacin stabilizes the enzyme-DNA "cleavage complex," where the DNA is broken, thereby preventing the subsequent religation step.[10][11] This leads to an accumulation of irreversible double-stranded DNA breaks and ultimately, bacterial cell death.

Crucially, zoliflodacin's binding site on the GyrB subunit of DNA gyrase is distinct from that of fluoroquinolones, which primarily target the GyrA subunit.[8][12] This novel mode of inhibition means there is no cross-resistance with fluoroquinolones, allowing zoliflodacin to retain potent activity against ciprofloxacin-resistant strains of N. gonorrhoeae.[5][13] In N. gonorrhoeae, DNA gyrase is the primary target of zoliflodacin, with topoisomerase IV being a secondary target.[11][14]

Preclinical Development

In Vitro Antibacterial Activity

Zoliflodacin has demonstrated potent in vitro activity against a wide range of N. gonorrhoeae isolates, including multidrug-resistant strains. Multiple surveillance studies have confirmed its low Minimum Inhibitory Concentration (MIC) values across geographically diverse isolates.

Table 1: In Vitro Activity of Zoliflodacin against Neisseria gonorrhoeae

| Study Population / Region | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

|---|---|---|---|---|---|

| Global Phase 3 Trial Isolates | 936 (total) | ≤0.008 - 0.5 | N/A | N/A | [1] |

| Phase 3 Trial (U.S. Isolates) | 139 (urogenital) | ≤0.008 - 0.25 | 0.06 | 0.12 | [5][15] |

| Thailand & South Africa (2015-2018) | 199 | 0.004 - 0.25 | 0.064 | 0.125 | [8] |

| Korea (2016-2018) | 250 | ≤0.015 - 0.12 | 0.03 | 0.06 | [13] |

| Nanjing, China (2014-2018) | 986 | ≤0.002 - 0.25 | 0.06 | 0.125 | [16][17] |

| European Union (2012-2014) | 873 | 0.002 - 0.25 | 0.064 | 0.125 |[8] |

Enzyme Inhibition Activity

Studies on purified enzymes from N. gonorrhoeae confirmed that zoliflodacin is a more potent inhibitor of DNA gyrase than topoisomerase IV.

Table 2: Zoliflodacin Inhibition of Purified N. gonorrhoeae Topoisomerases

| Enzyme Assay | IC₅₀ (µM) | Citation(s) |

|---|---|---|

| Gyrase-catalyzed DNA Supercoiling | ~1.7 | [11][14] |

| Topoisomerase IV-catalyzed DNA Decatenation | >200 |[14] |

Experimental Protocols

-

Methodology: The agar dilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][5][17]

-

Protocol Outline:

-

Media Preparation: Gonococcal agar base supplemented with a defined growth supplement is prepared.

-

Antibiotic Preparation: Zoliflodacin powder is reconstituted and serially diluted to achieve a range of final concentrations in the agar.

-

Inoculum Preparation: N. gonorrhoeae isolates are grown to a specific turbidity (equivalent to a 0.5 McFarland standard) and then diluted.

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.

-

Incubation: Plates are incubated in a CO₂-enriched, humidified atmosphere.

-

Reading: The MIC is determined as the lowest concentration of zoliflodacin that completely inhibits visible bacterial growth. Quality control is performed using the N. gonorrhoeae ATCC 49226 reference strain.[6][17][18]

-

-

Methodology: The assay measures the ability of zoliflodacin to inhibit the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase.[11][14]

-

Protocol Outline:

-

Reaction Mixture: A reaction is set up containing purified N. gonorrhoeae gyrase (e.g., 15 nM), relaxed pBR322 plasmid DNA (e.g., 5 nM), and ATP (e.g., 1.5 mM) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Compound Addition: Increasing concentrations of zoliflodacin are added to the reaction mixtures.

-

Incubation: The reaction is incubated to allow for the supercoiling reaction to proceed.

-

Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and imaged.

-

Quantification: The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified to determine the percentage of inhibition at each drug concentration, from which the IC₅₀ value is calculated.[11][14]

-

-

Methodology: This experiment determines the rate at which spontaneous resistance to zoliflodacin arises in N. gonorrhoeae.[12]

-

Protocol Outline:

-

Inoculum Preparation: A large population of a susceptible N. gonorrhoeae strain (e.g., >10⁸ CFU) is prepared.

-

Plating: The bacterial suspension is plated onto agar containing zoliflodacin at a concentration that is a multiple of the strain's MIC (e.g., 4x MIC).

-

Incubation: Plates are incubated under appropriate conditions until colonies appear.

-

Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies that grow by the total number of bacteria in the initial inoculum.

-

Confirmation: Resistant colonies are subcultured on drug-free media and then re-tested to confirm the stability of the resistant phenotype. Mutations in the target genes (e.g., gyrB) are identified by PCR and DNA sequencing.[12][16]

-

Clinical Development

Phase 1: Pharmacokinetics and Safety

Phase 1 studies in healthy volunteers evaluated the safety, tolerability, and pharmacokinetic (PK) profile of single ascending doses of zoliflodacin.[10][19][20]

Table 3: Summary of Single-Dose Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value / Observation | Citation(s) |

|---|---|---|

| Absorption | Rapidly absorbed | [10][19][20] |

| Tₘₐₓ (fasted state) | 1.5 - 2.5 hours | [10][19][20] |

| Tₘₐₓ (fed state) | Delayed to ~4 hours | [10][20] |

| Effect of Food | Cₘₐₓ and AUC significantly increased with a high-fat meal | [4] |

| Distribution | Dose-proportional exposure up to 800 mg | [10][20] |

| Metabolism | Major clearance pathway is via metabolism | [10][19] |

| Excretion | ~79.6% of dose recovered in feces, ~18.2% in urine | [10][20] |

| Unchanged Drug in Urine | < 5% of total dose |[10][20] |

Phase 2 Clinical Trial

A multicenter, randomized Phase 2 trial (NCT02257918) evaluated the efficacy and safety of single oral doses of zoliflodacin (2 g and 3 g) compared to a single 500 mg intramuscular dose of ceftriaxone for the treatment of uncomplicated urogenital gonorrhea.[21]

Table 4: Phase 2 Microbiological Cure Rates (Per-Protocol Analysis)

| Site of Infection | Zoliflodacin 2 g | Zoliflodacin 3 g | Ceftriaxone 500 mg | Citation(s) |

|---|---|---|---|---|

| Urogenital | 98% (48/49) | 100% (47/47) | 100% | [9][22] |

| Rectal | 100% (4/4) | 100% (6/6) | N/A | [9][22] |

| Pharyngeal | 67% (4/6) | 78% (7/9) | N/A |[9][22] |

The most common adverse events were transient and gastrointestinal in nature.[21]

Phase 3 Clinical Trial

The pivotal Phase 3 trial (NCT03959527) was a global, multicenter, randomized, open-label, non-inferiority study. It was the largest trial ever conducted for a new gonorrhea treatment, enrolling 930 participants.[7][23]

Table 5: Phase 3 Clinical Trial (NCT03959527) Design

| Parameter | Description | Citation(s) |

|---|---|---|

| Objective | To evaluate the efficacy and safety of a single 3 g oral dose of zoliflodacin. | [2][9] |

| Comparator | 500 mg ceftriaxone (intramuscular) + 1 g azithromycin (oral). | [2][7] |

| Primary Endpoint | Microbiological cure at the urogenital site at the Test-of-Cure visit (Day 6 ± 2). | [2][7] |

| Population | Adults and adolescents (≥12 years) with uncomplicated gonorrhea. | [9][23] |

| Randomization | 2:1 ratio (Zoliflodacin : Comparator). | [23] |

| Non-inferiority Margin | 12% |[7] |

Table 6: Phase 3 Primary Efficacy Outcome (Microbiological-Intent-to-Treat Population)

| Treatment Arm | Microbiological Cure Rate (Urogenital) | Difference (95% CI) | Result | Citation(s) |

|---|---|---|---|---|

| Zoliflodacin 3 g | 90.9% | -5.3% (-8.7% to -1.4%) | Non-inferiority met | [7] |

| Ceftriaxone + Azithromycin | 96.2% | | |[7] |

Zoliflodacin was generally well-tolerated, with a safety profile consistent with previous studies.[23]

Conclusion

Zoliflodacin represents a significant advancement in the fight against antimicrobial resistance. Its discovery through systematic screening and chemical optimization, coupled with a novel mechanism of action, provides a much-needed therapeutic option for uncomplicated gonorrhea, particularly in an era of dwindling treatment choices. The successful public-private partnership that guided its late-stage clinical development serves as a potential model for future antibiotic research and development. Pending regulatory approval, zoliflodacin is poised to become the first new oral antibiotic for gonorrhea in decades, offering a single-dose regimen that could improve treatment access, compliance, and stewardship.

References

- 1. gardp.org [gardp.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Pharmacodynamic Evaluation of Zoliflodacin Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the Zoliflodacin Target GyrB Using a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]

- 6. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. urologytimes.com [urologytimes.com]

- 8. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione Zoliflodacin among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zoliflodacin in Uncomplicated Gonorrhoea | Clinical Research Trial Listing [centerwatch.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In-vitro Activities of Zoliflodacin and Solithromycin Against Neisseria gonorrhoeae Isolates from Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Susceptibility Trends of Zoliflodacin against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Single-Dose Pharmacokinetics, Excretion, and Metabolism of Zoliflodacin, a Novel Spiropyrimidinetrione Antibiotic, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and Resistance Suppression for Zoliflodacin Against Neisseria gonorrhoeae in a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gardp.org [gardp.org]

An In-depth Technical Guide to Zoliflodacin: A First-in-Class Spiropyrimidinetrione Antibiotic

Introduction

Zoliflodacin (formerly AZD0914 and ETX0914) is a pioneering oral antibiotic belonging to the spiropyrimidinetrione class.[1] It is being developed to address the urgent public health threat of drug-resistant Neisseria gonorrhoeae, the causative agent of gonorrhea.[2][3] With a novel mechanism of action, zoliflodacin offers a promising therapeutic option, particularly against multidrug-resistant (MDR) strains of N. gonorrhoeae.[4][5] This document provides a comprehensive technical overview of zoliflodacin, including its mechanism of action, microbiological activity, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and associated experimental methodologies.

Chemical Properties

Zoliflodacin is a complex polycyclic molecule. Its chemical and physical identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₂₂H₂₂FN₅O₇[2][6][7] |

| Molar Mass | 487.444 g·mol⁻¹[2] |

| CAS Number | 1620458-09-4[2] |

| DrugBank Accession Number | DB12817[2] |

| PubChem CID | 76685216[2][7] |

| SMILES | C[C@@H]1CN2--INVALID-LINK--C">C@HC3(CC4=C2C(=C5C(=C4)C(=NO5)N6--INVALID-LINK--C)F)C(=O)NC(=O)NC3=O[2] |

| InChIKey | ZSWMIFNWDQEXDT-ZESJGQACSA-N[8] |

Mechanism of Action

Zoliflodacin exerts its bactericidal effect through a novel mechanism of action, inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][9][10] This action prevents bacterial DNA synthesis, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[11][12]

The primary target of zoliflodacin is the B subunit of DNA gyrase (GyrB).[12] Its binding site is distinct from that of fluoroquinolone antibiotics, which primarily target the GyrA subunit.[13][14] This distinction is crucial as it means zoliflodacin lacks cross-resistance with fluoroquinolones, a class of antibiotics to which N. gonorrhoeae has developed widespread resistance.[4][13] X-ray crystallography has shown that zoliflodacin binds to the same DNA cleavage site as quinolones but interacts with highly conserved residues on GyrB, sterically blocking DNA religation.[15][16][17][18] Unlike ciprofloxacin, zoliflodacin's binding to topoisomerases does not appear to be dependent on magnesium ion concentration, suggesting a different binding mode.[19]

Microbiological Activity

Zoliflodacin demonstrates potent in vitro activity against N. gonorrhoeae, including strains resistant to multiple other antibiotics.[3][20]

In Vitro Susceptibility of Neisseria gonorrhoeae

The minimum inhibitory concentration (MIC) values of zoliflodacin have been evaluated against various clinical isolates of N. gonorrhoeae from different geographical regions.

| Isolate Source / Study | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Global Phase 3 Trial (Baseline Isolates) | 936 | ≤0.008 – 0.5 | - | - |

| US Phase 3 Trial (Urogenital Isolates) | 139 | ≤0.008 – 0.25 | 0.06 | 0.12 |

| Thailand & South Africa (Clinical Isolates) | 199 | 0.004 – 0.25 | 0.064 | 0.125 |

| European Union/EEA (Clinical Isolates) | - | 0.002 – 0.25 | 0.064 | 0.125 |

| China (Clinical Isolates) | - | ≤0.002 – 0.125 | 0.03 | 0.06 |

| Korea (Clinical Isolates) | 250 | ≤0.015 – 0.12 | 0.03 | 0.06 |

Data compiled from references:[3][20][21][22][23].

Notably, zoliflodacin maintains its activity against isolates resistant to ceftriaxone, azithromycin, and ciprofloxacin.[3][4][20] For instance, against a ceftriaxone-resistant isolate (MIC >0.5 µg/mL) from a US Phase 3 trial participant, zoliflodacin demonstrated an MIC of 0.12 µg/mL.[3][20]

Activity Against Other Pathogens

While primarily developed for gonorrhea, zoliflodacin has shown in vitro activity against other pathogens, including Chlamydia trachomatis and Mycoplasma genitalium.[21] Quality control studies have also established MIC ranges for several ATCC reference strains.

| ATCC Strain | MIC QC Range (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 |

| Enterococcus faecalis ATCC 29212 | 0.25 - 2 |

| Escherichia coli ATCC 25922 | 1 - 4 |

| Streptococcus pneumoniae ATCC 49619 | 0.12 - 0.5 |

| Haemophilus influenzae ATCC 49247 | 0.12 - 1 |

| Neisseria gonorrhoeae ATCC 49226 | 0.06 - 0.5 |

Data compiled from references:[24][25].

Pharmacokinetics and Pharmacodynamics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of zoliflodacin.[11][26]

| Parameter | Value / Observation |

| Administration | Oral[2] |

| Absorption | Rapidly absorbed[11][26] |

| Tₘₐₓ (Fasted) | 1.5 – 2.3 hours[2][11][26] |

| Tₘₐₓ (Fed) | 4 hours (delayed absorption)[2][11][26] |

| Bioavailability | 97.8% (total recovery of radioactivity)[2][11] |

| Effect of Food | Increased AUC at 1,500 mg and 3,000 mg doses[11][26] |

| Metabolism | Primarily hepatic[2][11] |

| Elimination Half-life | 5.3 – 6.3 hours[2] |

| Excretion | ~79.6% in feces, ~18.2% in urine[2][11][26] |

| Unchanged Drug in Urine | <5.0%[11][26] |

| Major Circulating Components | Zoliflodacin (72.3%), Metabolite M3 (16.4%)[11] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Index

The PK/PD index associated with the efficacy of zoliflodacin is the ratio of the free-drug plasma area under the curve from time zero to infinity (fAUC₀₋∞) to the MIC.[27] A target fAUC/MIC ratio of 70.6 has been associated with the suppression of N. gonorrhoeae mutant amplification.[27] Population pharmacokinetic modeling indicates that with a 3g dose, the probability of target attainment is ≥96.2% for isolates with an MIC ≤ 0.25 µg/mL, which covers nearly all clinical isolates tested.[27]

Clinical Efficacy

The pivotal global Phase 3 randomized controlled trial (NCT03959527) evaluated the efficacy and safety of a single oral 3g dose of zoliflodacin compared to the standard of care (a single intramuscular 500mg dose of ceftriaxone plus a single oral 1g dose of azithromycin) for the treatment of uncomplicated gonorrhea.[28][29]

Phase 3 Trial Results (Microbiological Cure Rates)

The trial met its primary endpoint, demonstrating the non-inferiority of zoliflodacin to the standard of care for urogenital infections.[9][29]

| Infection Site | Zoliflodacin Cure Rate (%) | Ceftriaxone + Azithromycin Cure Rate (%) | Treatment Difference (95% CI) | Population |

| Urogenital | 90.9% | 96.2% | -5.31% (1.38% to 8.65%) | micro-ITT[13][29] |

| Urogenital | 96.8% | 100% | -3.16% (1.1% to 5.14%) | Evaluable[13] |

| Pharyngeal | 91.3% | 95.7% | - | Evaluable[13] |

| Rectal | 95.8% | 100% | - | Evaluable[13] |

Data compiled from references:[13][29]. The non-inferiority margin was 12%.

Safety and Tolerability

Across Phase 1, 2, and 3 clinical trials, zoliflodacin has been generally well-tolerated.[21][30]

Summary of Adverse Events (Phase 3 Trial)

In the Phase 3 trial, the overall rate of adverse events was comparable between the zoliflodacin and standard of care arms.[29][30]

| Adverse Event (AE) Profile | Zoliflodacin Arm | Ceftriaxone + Azithromycin Arm |

| Participants with any AE | 46.2% | 46.4% |

| Most Common AEs | Headache, Gastrointestinal upset | - |

| AE Severity | Majority mild or moderate[13][29] | Majority mild or moderate |

| Serious AEs | None reported[9][31] | - |

| Deaths | None reported[9][31] | - |

Data compiled from references:[9][13][29][30][31][32].

A thorough QT study concluded that a single oral dose of zoliflodacin does not have clinically significant effects on cardiac repolarization.[33]

Mechanisms of Resistance

The development of resistance to zoliflodacin is infrequent.[1][34] Resistance is primarily associated with specific mutations in the GyrB subunit, the drug's main target.[12][34] Key mutations identified in resistant mutants include D429N, K450T, or K450N in GyrB, which can result in zoliflodacin MICs of 0.5–4 mg/L.[34] The S467N substitution in GyrB, while not conferring resistance on its own, may predispose bacteria to the emergence of resistance.[35] Importantly, mutations in GyrA that confer resistance to fluoroquinolones do not cause cross-resistance to zoliflodacin.[12][36]

Experimental Protocols

In Vitro Susceptibility Testing: Agar Dilution Method

The in vitro activity of zoliflodacin against N. gonorrhoeae is determined using the agar dilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Media Preparation: A series of GC agar plates are prepared, each containing a specific, twofold serial dilution of zoliflodacin. A drug-free plate is included as a growth control.

-

Inoculum Preparation: N. gonorrhoeae isolates are grown on chocolate agar for 18-24 hours. Colonies are suspended in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: The standardized bacterial suspensions are applied to the surface of the prepared agar plates using a multipoint inoculator.

-

Incubation: Plates are incubated at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of zoliflodacin that completely inhibits visible growth of the organism.

-

Quality Control: The reference strain N. gonorrhoeae ATCC 49226 is tested concurrently to ensure the validity of the results.[24]

Hollow Fiber Infection Model (HFIM) Protocol

A dynamic in vitro HFIM can be used to simulate the human pharmacokinetic profile of zoliflodacin and evaluate its pharmacodynamic effects on N. gonorrhoeae.

Methodology:

-

System Setup: A hollow fiber cartridge is inoculated with a standardized suspension of N. gonorrhoeae. The system is maintained with a continuous flow of fresh culture medium to mimic physiological clearance.

-

Drug Administration: Zoliflodacin is administered into the central reservoir of the model to simulate the concentration-time profile observed in humans after a single oral dose (e.g., a 3g dose). Key PK parameters like half-life (t₁/₂) and protein binding (17% free fraction) are factored into the simulation.[35]

-

Sampling: Samples are collected from the cartridge at multiple time points over several days.

-

Analysis: The total bacterial concentration and the concentration of any resistant subpopulations are quantified through plating on both drug-free and drug-containing agar.

-

Endpoint: The primary endpoint is the change in bacterial density over time and the emergence of resistance.[35]

Conclusion

Zoliflodacin represents a significant advancement in the fight against antimicrobial resistance. As a first-in-class oral spiropyrimidinetrione, its novel mechanism of action targeting the GyrB subunit of DNA gyrase makes it a highly effective agent against Neisseria gonorrhoeae, including strains that are resistant to current frontline therapies. With a favorable pharmacokinetic profile, demonstrated non-inferiority to the standard of care in a pivotal Phase 3 trial, and a good safety profile, zoliflodacin is poised to become a critical new tool for the treatment of uncomplicated gonorrhea worldwide. Its single-dose oral administration offers a convenient and accessible option that can improve treatment adherence and outcomes.[4][13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Zoliflodacin - Wikipedia [en.wikipedia.org]

- 3. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]

- 4. US FDA accepts New Drug Application for zoliflodacin [gardp.org]

- 5. GARDP to present positive phase 3 trial results for zoliflodacin at ESCMID Global 2024 | GARDP [gardp.org]

- 6. GSRS [precision.fda.gov]

- 7. Zoliflodacin | C22H22FN5O7 | CID 76685216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ZOLIFLODACIN (PD058438, ZSWMIFNWDQEXDT-ZESJGQACSA-N) [probes-drugs.org]

- 9. amrhub.org.au [amrhub.org.au]

- 10. What is Zoliflodacin used for? [synapse.patsnap.com]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. eatg.org [eatg.org]

- 14. researchgate.net [researchgate.net]

- 15. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemica.com [medchemica.com]

- 20. academic.oup.com [academic.oup.com]

- 21. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione Zoliflodacin among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. annlabmed.org [annlabmed.org]

- 23. gardp.org [gardp.org]

- 24. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. Single-Dose Pharmacokinetics, Excretion, and Metabolism of Zoliflodacin, a Novel Spiropyrimidinetrione Antibiotic, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. contemporaryobgyn.net [contemporaryobgyn.net]

- 29. Investor Relations - Innoviva Specialty Therapeutics’ Positive Phase 3 Oral Zoliflodacin Data for the Treatment of Uncomplicated Gonorrhea Announced at ESCMID Global 2024 - Innoviva [innovivainc.gcs-web.com]

- 30. gardp.org [gardp.org]

- 31. contagionlive.com [contagionlive.com]

- 32. gardp.org [gardp.org]

- 33. Thorough QT Study To Evaluate the Effect of Zoliflodacin, a Novel Therapeutic for Gonorrhea, on Cardiac Repolarization in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 34. sti.bmj.com [sti.bmj.com]

- 35. Frontiers | Pharmacodynamic Evaluation of Zoliflodacin Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the Zoliflodacin Target GyrB Using a Dynamic Hollow Fiber Infection Model [frontiersin.org]

- 36. Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Zoliflodacin's Mode of Action on Bacterial Gyrase: A Technical Guide

Introduction

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic, representing a significant advancement in the fight against antimicrobial resistance.[1][2] Developed specifically for the treatment of uncomplicated gonorrhea caused by the Gram-negative bacterium Neisseria gonorrhoeae, zoliflodacin demonstrates potent bactericidal activity, including against multi-drug-resistant strains.[2][3] Its efficacy stems from a unique mechanism of action targeting bacterial type II topoisomerases, primarily DNA gyrase, at a binding site distinct from that of other inhibitor classes like fluoroquinolones.[1][2][3] This guide provides an in-depth technical overview of zoliflodacin's interaction with bacterial gyrase, supported by quantitative data, detailed experimental protocols, and structural insights.

Core Mechanism of Action: Inhibition of DNA Gyrase

Bacterial DNA gyrase is an essential enzyme responsible for introducing negative supercoils into DNA, a critical process for DNA replication, transcription, and repair. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. Zoliflodacin exerts its bactericidal effect by inhibiting this enzyme.

The key aspects of its mechanism include:

-

Targeting Type II Topoisomerases: Zoliflodacin inhibits both DNA gyrase and, to a lesser extent, topoisomerase IV, the two essential type IIA topoisomerases in bacteria.[4][5] However, it displays significantly higher potency against gyrase, establishing it as the primary cellular target in N. gonorrhoeae.[4][6][7]

-

Stabilization of the Cleavage Complex: Like fluoroquinolones, zoliflodacin acts as a topoisomerase "poison." It binds to the enzyme-DNA complex and stabilizes the transient, double-stranded DNA break that is a key intermediate in the catalytic cycle.[3][5][8]

-

Prevention of DNA Re-ligation: By stabilizing this "cleavage complex," zoliflodacin sterically blocks the re-ligation of the broken DNA strands.[5][8] This leads to an accumulation of lethal double-stranded DNA breaks, ultimately triggering cell death.[2]

-

Novel Binding Site on GyrB: Crucially, zoliflodacin's binding site is distinct from that of fluoroquinolones.[1][3] X-ray crystallography has revealed that zoliflodacin interacts directly with highly conserved residues on the GyrB subunit.[5][8][9] This is in contrast to fluoroquinolones, which primarily interact with the GyrA subunit via a water-metal ion bridge.[5][8][9] This different binding mode explains zoliflodacin's potent activity against fluoroquinolone-resistant strains that harbor mutations in the gyrA gene.[3] Resistance to zoliflodacin, when it occurs, is associated with mutations in the gyrB gene, specifically at residues such as D429.[10][11]

Quantitative Data

The activity of zoliflodacin has been quantified through both enzymatic assays and antimicrobial susceptibility testing.

Table 1: In Vitro Activity (MIC) of Zoliflodacin against Neisseria gonorrhoeae

| Study Region/Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Thailand & South Africa | 199 | 0.004 - 0.25 | 0.064 | 0.125 | [12] |

| EU/EEA Countries | - | 0.002 - 0.25 | 0.064 | 0.125 | [12] |

| United States | - | 0.008 - 0.25 | 0.06 | 0.125 | [12] |

| China | - | ≤0.002 - 0.125 | 0.03 | 0.06 | [12] |

| US Phase 3 Trial | 139 (urogenital) | ≤0.008 - 0.25 | 0.06 | 0.12 | [13] |

| Global Phase 3 Trial | 936 (total) | ≤0.008 - 0.5 | - | - |[14] |

Table 2: Enzymatic Inhibition of N. gonorrhoeae Topoisomerases by Zoliflodacin

| Enzyme Activity | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|

| Gyrase DNA Supercoiling | ~1.7 | Potent inhibition observed. | [4][6] |

| Topoisomerase IV DNA Decatenation | >200 | Activity never dropped below 50%, indicating weak inhibition. | [4][6] |

| Gyrase DNA Supercoiling (GyrA S91F Mutant) | ~3.0 | ~2-fold increase compared to wild-type. | [4] |

| Gyrase DNA Supercoiling (GyrA D95G Mutant) | ~4.4 | ~2.6-fold increase compared to wild-type. |[4] |

Table 3: Zoliflodacin-Induced DNA Cleavage Mediated by N. gonorrhoeae Topoisomerases

| Enzyme | Drug Conc. (µM) | Double-Stranded Breaks (%) | Total DNA Breaks (Single + Double) (%) | Reference |

|---|---|---|---|---|

| Gyrase | 100 | 32.9 | 41.1 | [4][6] |

| Topoisomerase IV | 100 | 12.0 | 19.6 |[4][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize zoliflodacin's mode of action.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.

-

Materials:

-

Relaxed pBR322 plasmid DNA (substrate)

-

Purified N. gonorrhoeae DNA gyrase enzyme

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 875 mM KGlu, 25 mM MgCl₂, 250 µg/mL BSA)

-

Adenosine triphosphate (ATP)

-

Zoliflodacin (or test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop buffer/loading dye (e.g., containing SDS and a tracking dye)

-

Agarose gel and electrophoresis equipment

-

-

Protocol:

-

Reaction mixtures are prepared in a total volume of 20 µL.

-

The reaction contains 50 mM Tris-HCl (pH 7.5), 175 mM KGlu, 5 mM MgCl₂, 50 µg/mL BSA, 1.5 mM ATP, and 5 nM of relaxed pBR322 plasmid.[4]

-

Zoliflodacin is added at increasing concentrations to different reaction tubes. A control reaction with no inhibitor is included.

-

The reaction is initiated by adding 15 nM of purified N. gonorrhoeae gyrase.[4]

-

The mixtures are incubated at 37°C for 20-30 minutes.[4]

-

The reaction is terminated by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

The samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled (inhibited) and relaxed (uninhibited) forms of the plasmid.

-

The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The IC₅₀ is determined as the drug concentration that inhibits 50% of the supercoiling activity.

-

DNA Cleavage Assay

This assay determines if an inhibitor stabilizes the covalent enzyme-DNA intermediate, leading to an increase in linear (cleaved) DNA.

-

Protocol:

-

The assay is set up similarly to the supercoiling assay but typically uses supercoiled plasmid DNA as the substrate and omits ATP.

-

Purified gyrase is incubated with supercoiled pBR322 DNA in the presence of varying concentrations of zoliflodacin.

-

After incubation (e.g., 37°C), SDS and proteinase K are added. SDS denatures the gyrase, and proteinase K digests the enzyme, revealing any DNA strands that were covalently linked to the enzyme.

-

The DNA is analyzed by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex. The percentage of cleaved DNA is quantified by densitometry.

-

X-Ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the zoliflodacin-gyrase-DNA complex.

-

Protocol:

-

A stable complex of S. aureus DNA gyrase, a specific DNA oligomer (e.g., a 20-mer), and zoliflodacin is formed.

-

The complex is crystallized using methods such as microbatch crystallization.[15]

-

The crystals are exposed to a high-intensity X-ray beam.

-

The diffraction pattern is collected and used to calculate the electron density map and build a 3D atomic model of the complex.[15]

-

Structural Insights and Binding Mode

A 2.8 Å resolution X-ray crystal structure of zoliflodacin in a cleavage complex with Staphylococcus aureus DNA gyrase and a DNA duplex has provided definitive insights into its binding mechanism.[5][8][15]

-

Binding Pocket: Zoliflodacin binds within the same overall DNA-cleavage site as fluoroquinolones but makes distinct contacts.[5][8]

-

Interaction with GyrB: The pyrimidinetrione core of zoliflodacin makes direct hydrogen bond interactions with the main-chain atoms of highly conserved residues on the GyrB subunit.[9][15] Key interactions involve the conserved EGDSA and PLRGK motifs on GyrB.[9]

-

No GyrA Interaction: Unlike fluoroquinolones, the structure confirms that zoliflodacin does not interact with the GyrA subunit or utilize the characteristic water-metal ion bridge for its binding.[5][8][9] This structural distinction is the molecular basis for zoliflodacin's ability to evade common fluoroquinolone resistance mechanisms.

Zoliflodacin represents a novel class of bactericidal agents that effectively inhibit bacterial DNA gyrase. Its mode of action is characterized by the stabilization of the gyrase-DNA cleavage complex, leading to an accumulation of lethal double-stranded breaks. The key differentiator for zoliflodacin is its unique binding site, which involves direct interactions with the GyrB subunit, a mechanism fundamentally distinct from that of the fluoroquinolones. This novel interaction allows zoliflodacin to bypass common target-mediated resistance mechanisms, making it a promising therapeutic agent for treating infections caused by drug-resistant pathogens like N. gonorrhoeae.

References

- 1. publish.kne-publishing.com [publish.kne-publishing.com]

- 2. tmrjournals.com [tmrjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. High susceptibility to the novel antimicrobial zoliflodacin among Neisseria gonorrhoeae isolates in eight WHO Enhanced Gonococcal Antimicrobial Surveillance Programme countries in three WHO regions, 2021-2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic Evaluation of Zoliflodacin Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the Zoliflodacin Target GyrB Using a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione Zoliflodacin among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. gardp.org [gardp.org]

- 15. biorxiv.org [biorxiv.org]

Preclinical data on Zoliflodacin efficacy

An In-depth Technical Guide on the Preclinical Efficacy of Zoliflodacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic being developed for the treatment of uncomplicated gonorrhea, caused by the bacterium Neisseria gonorrhoeae.[1][2][3] With the rise of multidrug-resistant strains of N. gonorrhoeae, new therapeutic options are urgently needed. Zoliflodacin presents a novel mechanism of action, targeting bacterial type II topoisomerases at a site distinct from fluoroquinolones, which translates to a lack of cross-resistance.[1][2][3][4] This document provides a comprehensive overview of the preclinical data supporting the efficacy of zoliflodacin, with a focus on its in vitro activity, in vivo pharmacology, and mechanism of action.

Mechanism of Action

Zoliflodacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[5] Specifically, it targets the GyrB subunit, which is distinct from the GyrA target of fluoroquinolones.[1][4] This interaction stabilizes the covalent complex between the gyrase and the cleaved DNA, leading to an accumulation of double-strand breaks and ultimately inhibiting DNA biosynthesis.[2][6] A key differentiator from fluoroquinolones is that zoliflodacin prevents the religation of the cleaved DNA even under permissive conditions.[2][6]

Caption: Mechanism of action of Zoliflodacin.

In Vitro Efficacy

Zoliflodacin has demonstrated potent in vitro activity against a broad range of N. gonorrhoeae isolates, including multidrug-resistant strains.

Table 1: In Vitro Activity of Zoliflodacin against Neisseria gonorrhoeae

| Isolate Collection | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| US Phase 3 Trial (Urogenital) | 139 | ≤0.008 - 0.25 | 0.06 | 0.12 | [1][7] |

| Thailand & South Africa Clinical Isolates | 199 | 0.004 - 0.25 | 0.064 | 0.125 | [8] |

| Multi-drug Resistant Strains | Not Specified | ≤0.002 - 0.25 | Not Reported | Not Reported | [3][9] |

| Ceftriaxone-Resistant Isolate (US) | 1 | 0.12 | Not Applicable | Not Applicable | [1][7] |

Zoliflodacin also exhibits in vitro activity against other pathogens, including Staphylococcus aureus, Streptococcus pyogenes, Streptococcus agalactiae, Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, Chlamydia trachomatis, and Mycoplasma genitalium.[5]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The MIC values for N. gonorrhoeae were determined using the agar dilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This standardized method involves preparing a series of agar plates containing serial dilutions of zoliflodacin. A standardized inoculum of each bacterial isolate is then spotted onto the surface of the plates. Following incubation under appropriate conditions (e.g., 35-37°C in a CO₂-enriched, humidified atmosphere), the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo and Ex Vivo Efficacy

The preclinical in vivo and ex vivo evaluation of zoliflodacin has utilized various models to establish its pharmacokinetic/pharmacodynamic (PK/PD) profile and predict clinical efficacy.

Table 2: Summary of In Vivo and Ex Vivo Efficacy Studies

| Model | Organism | Key Findings | Reference |

| Neutropenic Mouse Thigh Infection Model | S. aureus | The fAUC/MIC ratio was the PK/PD index that best correlated with efficacy. | [9] |

| Hollow-Fiber Infection Model (HFIM) | N. gonorrhoeae | Simulated single oral doses of ≥2 g were sufficient to eradicate susceptible strains. | [10] |

| Hollow-Fiber Infection Model (HFIM) | N. gonorrhoeae with GyrB S467N | Strains with this substitution required a simulated dose of ≥3 g to prevent resistance development. | [10] |

| Hollow-Fiber Infection Model (HFIM) | N. gonorrhoeae | Combination with doxycycline was shown to be effective. | [11] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Preclinical models have been instrumental in defining the PK/PD driver of zoliflodacin's efficacy. Studies in a neutropenic mouse thigh infection model with S. aureus identified the fraction of unbound drug area under the concentration-time curve to MIC ratio (fAUC/MIC) as the key parameter correlating with bactericidal activity.[9] Subsequent studies, including those using a hollow-fiber infection model, established an unbound AUC/MIC of 66 as the target exposure for clinical efficacy.[6]

Caption: Preclinical to clinical translation workflow for Zoliflodacin.

Experimental Protocols: Hollow-Fiber Infection Model (HFIM)

The hollow-fiber infection model is a dynamic in vitro system designed to simulate human pharmacokinetic profiles and evaluate the pharmacodynamic response of bacteria to an antimicrobial agent over time.

-

System Setup: The model consists of a central reservoir containing culture medium, which is continuously pumped through a semi-permeable hollow-fiber cartridge. The bacterial culture is housed in the extracapillary space of the cartridge.

-

Inoculation: A standardized inoculum of N. gonorrhoeae is introduced into the extracapillary space.

-

Drug Administration: Zoliflodacin is administered into the central reservoir to mimic the concentration-time profile observed in humans after a single oral dose (e.g., 2 g or 3 g).[10] The system is programmed to simulate the drug's absorption, distribution, metabolism, and elimination, maintaining the desired pharmacokinetic parameters such as half-life and unbound fraction.[10]

-

Sampling and Analysis: Samples are collected from the extracapillary space over several days to determine the viable bacterial count (CFU/mL) and to assess the emergence of resistance by plating on antibiotic-containing agar.

Conclusion

The preclinical data for zoliflodacin robustly support its development as a novel treatment for uncomplicated gonorrhea. Its unique mechanism of action, potent in vitro activity against both susceptible and resistant N. gonorrhoeae strains, and a well-defined PK/PD profile provide a strong foundation for its clinical use. The fAUC/MIC ratio has been identified as the critical parameter for efficacy, guiding the selection of a clinical dose expected to achieve high rates of microbiological cure while minimizing the potential for resistance development. These preclinical findings have been pivotal in advancing zoliflodacin into late-stage clinical trials.

References

- 1. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publish.kne-publishing.com [publish.kne-publishing.com]

- 4. eatg.org [eatg.org]

- 5. Zoliflodacin - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione Zoliflodacin among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zoliflodacin: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae, Including Multi-Drug-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacodynamic Evaluation of Zoliflodacin Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the Zoliflodacin Target GyrB Using a Dynamic Hollow Fiber Infection Model [frontiersin.org]

- 11. Pharmacodynamics of zoliflodacin plus doxycycline combination therapy against Neisseria gonorrhoeae in a gonococcal hollow-fiber infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Zoliflodacin In Vitro Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial type II topoisomerases, including DNA gyrase, at a site distinct from that of fluoroquinolones.[1][2][3] It is being developed primarily for the treatment of uncomplicated gonorrhea, caused by Neisseria gonorrhoeae, including multidrug-resistant strains.[1][4][5][6] Accurate and reproducible in vitro susceptibility testing methods are crucial for its continued development, clinical use, and surveillance studies.[7][8][9] This document provides detailed protocols for the principal methods of Zoliflodacin susceptibility testing—agar dilution and broth microdilution—in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Data Presentation: Zoliflodacin In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) data for Zoliflodacin against various bacterial species, including quality control (QC) strains and clinical isolates.

| Organism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comments |

| Neisseria gonorrhoeae ATCC 49226 | Agar Dilution | 0.06 - 0.5 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |

| Neisseria gonorrhoeae (Clinical Isolates) | Agar Dilution | ≤0.002 - 0.25 | 0.06 | 0.12 | Data from a global Phase 3 trial.[2][4][5] |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.12 - 0.5 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |

| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.25 - 2 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |

| Escherichia coli ATCC 25922 | Broth Microdilution | 1 - 4 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |

| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.12 - 0.5 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |

| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 0.12 - 1 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |

| Mycoplasma genitalium (Clinical Isolates) | Co-culture with Vero Cells | 0.008 - 4 | N/A | N/A | One multidrug-resistant strain had an MIC of 4 µg/mL.[11] |

| Chlamydia trachomatis | N/A | up to 0.5 | N/A | N/A | [11] |

N/A: Not Applicable for QC ranges.

Experimental Protocols

The following protocols are based on established methodologies for antimicrobial susceptibility testing as defined by the Clinical and Laboratory Standards Institute (CLSI).[12]

Agar Dilution Method (for Neisseria gonorrhoeae)

The agar dilution method is the reference method for determining Zoliflodacin MICs against N. gonorrhoeae.[1][4][13][14] The protocol follows guidelines outlined in CLSI document M07.[7][10]

a. Materials

-

Zoliflodacin analytical powder

-

Dimethyl sulfoxide (DMSO) for stock solution

-

GC Agar Base

-

Defined growth supplement (e.g., IsoVitaleX)

-

Sterile petri dishes (100 mm)

-

Sterile saline (0.85%) or Mueller-Hinton broth

-

McFarland 0.5 turbidity standard

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

N. gonorrhoeae ATCC 49226 (QC strain)

-

Clinical isolates for testing

b. Protocol Steps

-

Preparation of Zoliflodacin Stock Solution: Prepare a stock solution of Zoliflodacin by dissolving the powder in DMSO.[7] Further dilutions should be made with sterile distilled water to achieve the desired concentrations for the agar plates.[7] Protect solutions from light.[11]

-

Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare GC agar base according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 48-50°C in a water bath.

-

Add the required volume of defined growth supplement (typically 1%).[13]

-

Add the appropriate volume of Zoliflodacin working solution to each flask of molten agar to achieve the final desired concentrations (typically serial twofold dilutions, e.g., 0.008 to 1 µg/mL). Swirl gently to mix.

-

Prepare a drug-free control plate containing agar and supplement only.

-

Dispense the agar into sterile petri dishes, allow them to solidify at room temperature, and then dry them to remove excess moisture.

-

-

Inoculum Preparation:

-

Subculture the bacterial isolates onto a non-selective chocolate agar plate and incubate for 18-24 hours at 35-37°C in a 5% CO₂ atmosphere.

-

Select colonies from the fresh culture and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Plate Inoculation:

-

Within 15 minutes of preparation, transfer the standardized inoculum to the wells of the inoculum replicator.

-

Using the replicator, apply a spot of inoculum (delivering approximately 10⁴ CFU per spot) onto the surface of each Zoliflodacin-containing plate and the growth control plate.

-

Allow the inoculated spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.

-

-

Result Interpretation:

-

The MIC is defined as the lowest concentration of Zoliflodacin that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.

-

The growth control plate must show confluent growth.

-

The MIC for the QC strain (N. gonorrhoeae ATCC 49226) must fall within the established acceptable range (0.06 to 0.5 µg/mL).[7][9][10]

-

Broth Microdilution Method

The broth microdilution method is used for testing Zoliflodacin against a broader range of organisms and follows CLSI documents M07 and M100.[7][12]

a. Materials

-

Zoliflodacin analytical powder

-

Appropriate solvent (e.g., DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Haemophilus Test Medium (HTM) for H. influenzae

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[7]

-

Clinical isolates

b. Protocol Steps

-

Preparation of Zoliflodacin Plates:

-

Prepare a stock solution of Zoliflodacin as described previously.

-

Dispense 100 µL of appropriate sterile broth (e.g., CAMHB) into each well of a 96-well microtiter plate.

-

Create serial twofold dilutions of Zoliflodacin directly in the plate by transferring a set volume of the drug from one well to the next. Alternatively, use commercially prepared and frozen panels containing serial dilutions of Zoliflodacin.[7]

-

The final volume in each well before inoculation is typically 100 µL.

-

-

Inoculum Preparation:

-

Select 3-5 colonies from a fresh (18-24 hour) non-selective agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity to match a 0.5 McFarland standard (1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration in each well of approximately 5 x 10⁵ CFU/mL.

-

-

Plate Inoculation:

-

Within 15 minutes of preparation, inoculate each well of the microtiter plate with 10 µL of the final diluted inoculum, resulting in a final volume of 110 µL.

-

Leave a drug-free well uninoculated to serve as a sterility control and another inoculated to serve as a growth control.

-

-

Incubation:

-

Stack the plates (no more than four high) and incubate at 35-37°C in ambient air for 16-20 hours. (Note: H. influenzae and S. pneumoniae require incubation in 5% CO₂, but this can affect the pH of the medium and should be done with caution).

-

-

Result Interpretation:

-

Place the microtiter plate on a reading apparatus. The MIC is the lowest concentration of Zoliflodacin that shows complete inhibition of visible growth, as observed by a clear well or a distinct button of cells at the bottom.

-

The growth control well must show good turbidity. The sterility control well must remain clear.

-

The MICs for the relevant QC strains must fall within their established acceptable ranges.[7][9][10]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tmrjournals.com [tmrjournals.com]

- 3. infectioncontroltoday.com [infectioncontroltoday.com]

- 4. academic.oup.com [academic.oup.com]

- 5. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]

- 6. gardp.org [gardp.org]

- 7. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Pharmacodynamics of zoliflodacin plus doxycycline combination therapy against Neisseria gonorrhoeae in a gonococcal hollow-fiber infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Zoliflodacin Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoliflodacin is a novel, first-in-class oral antibiotic belonging to the spiropyrimidinetrione class of bacterial topoisomerase inhibitors.[1][2][3][4] It exhibits a unique mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones.[1][5][6] This novel mechanism makes it a promising agent for the treatment of uncomplicated gonorrhea, including infections caused by multidrug-resistant strains of Neisseria gonorrhoeae.[1][7][8] Accurate and standardized determination of its Minimum Inhibitory Concentration (MIC) is crucial for clinical susceptibility testing, epidemiological surveillance, and research and development.

These application notes provide detailed protocols for determining the MIC of zoliflodacin against clinically relevant bacteria, primarily focusing on methods standardized by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action